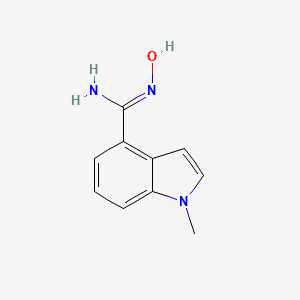

N'-Hydroxy-1-methyl-1H-indole-4-carboximidamide

CAS No.: 1597528-05-6

Cat. No.: VC2963742

Molecular Formula: C10H11N3O

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1597528-05-6 |

|---|---|

| Molecular Formula | C10H11N3O |

| Molecular Weight | 189.21 g/mol |

| IUPAC Name | N'-hydroxy-1-methylindole-4-carboximidamide |

| Standard InChI | InChI=1S/C10H11N3O/c1-13-6-5-7-8(10(11)12-14)3-2-4-9(7)13/h2-6,14H,1H3,(H2,11,12) |

| Standard InChI Key | BCJXDZGIFOIGOL-UHFFFAOYSA-N |

| Isomeric SMILES | CN1C=CC2=C(C=CC=C21)/C(=N/O)/N |

| SMILES | CN1C=CC2=C(C=CC=C21)C(=NO)N |

| Canonical SMILES | CN1C=CC2=C(C=CC=C21)C(=NO)N |

Introduction

Structural Characteristics

N'-Hydroxy-1-methyl-1H-indole-4-carboximidamide belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound features several key functional groups that contribute to its biochemical properties and potential therapeutic applications.

Basic Molecular Information

The compound has a molecular formula of C10H11N3O with a molecular weight of 189.21 g/mol . Its structure contains three nitrogen atoms and one oxygen atom, with the methyl group attached to the nitrogen at position 1 of the indole ring. The carboximidamide group is positioned at carbon 4 of the indole ring, and the hydroxyl group is attached to one of the nitrogen atoms of the carboximidamide moiety .

Chemical Identifiers

Several standardized identifiers are used to uniquely identify this compound in chemical databases and literature:

| Identifier | Value |

|---|---|

| CAS Number | 1597528-05-6 |

| PubChem CID | 126969421 |

| IUPAC Name | N'-hydroxy-1-methylindole-4-carboximidamide |

| InChI | InChI=1S/C10H11N3O/c1-13-6-5-7-8(10(11)12-14)3-2-4-9(7)13/h2-6,14H,1H3,(H2,11,12) |

| InChIKey | BCJXDZGIFOIGOL-UHFFFAOYSA-N |

| SMILES | CN1C=CC2=C(C=CC=C21)C(=NO)N |

These chemical identifiers are essential for unambiguous identification in scientific databases and literature .

Synthesis and Preparation

The synthesis of N'-Hydroxy-1-methyl-1H-indole-4-carboximidamide typically involves multiple steps, starting from appropriate indole precursors. Based on synthetic approaches for similar compounds, the general methodology likely involves the following steps:

Synthetic Route

-

Starting with 1-methyl-1H-indole-4-carbonitrile or 1-methyl-1H-indole-4-carboxaldehyde.

-

Conversion to an intermediate such as 1-methyl-1H-indole-4-carboximidamide (without the hydroxy group).

-

Introduction of the N-hydroxy functionality through reaction with hydroxylamine under controlled conditions.

The specific reaction conditions may involve:

-

Reaction of the nitrile or aldehyde precursor with hydroxylamine hydrochloride

-

Use of a suitable base such as sodium carbonate

-

Controlled temperature (typically 70-90°C)

Purification Techniques

After synthesis, purification techniques commonly employed include:

-

Recrystallization from appropriate solvents

-

Column chromatography using silica gel

Chemical Reactivity

N'-Hydroxy-1-methyl-1H-indole-4-carboximidamide can undergo various chemical reactions due to its functional groups, particularly the hydroxylamine moiety and the indole ring system.

Reaction Types

-

The N-hydroxy group can participate in nucleophilic substitution reactions and form coordination complexes with metals.

-

The indole ring can undergo electrophilic aromatic substitution reactions, typically at positions 2 and 3.

-

The carboximidamide group can engage in condensation reactions and form hydrogen bonds with biological targets.

Comparison with Related Compounds

To better understand the unique properties of N'-Hydroxy-1-methyl-1H-indole-4-carboximidamide, it is valuable to compare it with structurally similar compounds.

Structural Analogues Comparison

| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|

| N'-Hydroxy-1-methyl-1H-indole-4-carboximidamide | C10H11N3O | 189.21 g/mol | Carboximidamide at position 4 |

| N-hydroxy-1-methyl-1H-indole-3-carboximidamide | C10H11N3O | 189.21 g/mol | Carboximidamide at position 3 |

| 1-methyl-1H-indole-4-carboximidamide | C10H11N3 | 173.21 g/mol | Lacks hydroxy group |

| 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide | C11H12BrN3O | 284.14 g/mol | Contains bromine at position 7 and ethyl instead of methyl at position 1 |

This comparison highlights how subtle structural changes can affect the physical properties and potentially the biological activities of these compounds .

Research Applications

N'-Hydroxy-1-methyl-1H-indole-4-carboximidamide has several scientific applications that make it valuable in research settings:

Medicinal Chemistry Research

As a small molecule with specific functional groups, this compound serves as:

-

A building block for the synthesis of more complex molecules

-

A probe for studying biological interactions

-

A potential lead compound in drug discovery efforts

Structure-Activity Relationship Studies

Researchers may use this compound in structure-activity relationship (SAR) studies to:

-

Determine how specific functional groups contribute to biological activity

-

Optimize activity by systematic structural modifications

-

Develop more potent or selective derivatives for therapeutic applications

Analytical Methods for Characterization

Several analytical techniques are commonly employed to characterize N'-Hydroxy-1-methyl-1H-indole-4-carboximidamide and confirm its structure:

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) to confirm structural features

-

Mass spectrometry to determine molecular weight and fragmentation patterns

-

Infrared spectroscopy to identify functional groups

-

X-ray crystallography for definitive structural determination

Chromatographic Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume